molecular formula C6H8O4 B078462 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid CAS No. 13279-88-4

2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid

Cat. No.: B078462
CAS No.: 13279-88-4
M. Wt: 144.12 g/mol
InChI Key: IRRAJLZEAOBJIV-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C6H8O4. It is a cyclopropane derivative featuring two carboxylic acid groups, one of which is esterified with methanol. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Mechanism of Action

Mode of Action

It’s known that cyclopropane carboxylic acids can participate in various chemical reactions, potentially influencing biological systems .

Biochemical Pathways

Given the compound’s structure, it could potentially be involved in reactions with nucleophiles

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid are not well studied. As a small molecule, it may have good absorption and distribution characteristics. Its metabolism and excretion profiles are currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diazo compounds with alkenes in the presence of a catalyst, such as rhodium or copper complexes. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation processes using optimized catalysts and reaction conditions to ensure high yields and purity. The specific methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid is unique due to the presence of both ester and carboxylic acid functional groups on the cyclopropane ring. This dual functionality allows for diverse reactivity and applications in various fields of research and industry .

Properties

IUPAC Name

2-methoxycarbonylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRAJLZEAOBJIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Oxabicyclo[3.1.0]hexane-2,4-dione (766 mg) was added to methanol (10 mL) at 0° C. After addition of triethylamine (0.953 mL), the mixture was stirred at room temperature for 1 hr. The solvent was evaporated. The residue was dissolved in ethyl acetate, washed with 1 N hydrochloric acid and brine, dried over magnesium sulfate and concentrated in vacuo to give the title compound (460 mg) as a colorless oil.
Quantity
766 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.953 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
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2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
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2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
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2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
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2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
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2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid

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